Epigallocatechin gallate 4'-palmitate
Description
Significance of Epigallocatechin Gallate (EGCG) Derivatization in Research
Epigallocatechin gallate (EGCG) is the most abundant and potent catechin (B1668976) found in green tea and is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. mdpi.comnih.gov The therapeutic potential of EGCG has made it a subject of intense scientific interest. mdpi.comnih.govwisdomlib.org However, the practical application of EGCG in various research models is hampered by inherent limitations related to its molecular structure. nih.govmdpi.com
EGCG possesses a polyhydroxy structure with eight phenolic hydroxyl groups, which makes it highly hydrophilic (water-soluble) but reduces its solubility in lipids. mdpi.commun.ca This characteristic limits its use in fat-soluble systems and may restrict its effectiveness within the lipophilic environments of biological membranes. mdpi.commun.ca Furthermore, EGCG exhibits poor stability, particularly under neutral or alkaline conditions, and low bioavailability, with studies showing very limited absorption in both human and animal models. mdpi.comnih.gov These challenges have driven the scientific community to explore structural modifications of the EGCG molecule. mdpi.comnih.gov
Derivatization, specifically through methods like esterification, has emerged as a key strategy to overcome these limitations. mdpi.comresearchgate.net By modifying the structure of EGCG, researchers aim to enhance its lipophilicity, improve its stability, and increase its bioavailability, thereby augmenting its biological efficacy and expanding its potential for research applications. mdpi.comnih.govresearchgate.net
Rationale for Palmitoylation of EGCG for Research Applications
Palmitoylation is a specific form of acylation or esterification where a palmitoyl (B13399708) group, derived from the 16-carbon saturated fatty acid palmitic acid, is attached to a molecule. In the context of EGCG research, palmitoylation is a targeted strategy to increase the molecule's lipophilicity, or fat-solubility. acs.org The hydrophilic nature of EGCG restricts its ability to interact with and traverse lipid-based structures like cell membranes. mun.ca By introducing a long-chain fatty acid like palmitate, the resulting EGCG derivative becomes more compatible with lipid environments. acs.orgresearchgate.net
The primary rationale for this modification is to improve the compound's stability and cellular uptake. researchgate.net The increased lipophilicity of palmitoylated EGCG is hypothesized to enhance its affinity for cell membranes, potentially leading to improved absorption and bioavailability. nih.govresearchgate.net This enhanced bioavailability may be attributed to a slower, more sustained release of EGCG from its derivative form within a biological system. nih.gov Research has shown that EGCG-palmitate derivatives exhibit enhanced biological activities compared to the parent EGCG molecule. For example, EGCG-palmitate was found to have a significantly stronger inhibitory effect on certain viruses. mdpi.com This suggests that the palmitoyl moiety not only improves physical characteristics but also positively influences the compound's interaction with biological targets.
Overview of Epigallocatechin Gallate 4'-Palmitate as an Advanced Research Target
This compound (PEGCG), also referred to as 4′-O-palmitoyl EGCG, is a specific, single-isomer derivative of EGCG that has become a focal point of research. nih.govnih.gov Through optimized chemical synthesis methods, researchers have been able to produce this specific derivative with high yields, reaching up to 90.6%. researchgate.netnih.gov This specific modification at the 4'-hydroxyl position on the B ring of the EGCG molecule has been shown to confer significant advantages.
A key finding is the substantially improved stability of PEGCG under various conditions when compared to its parent compound, EGCG. researchgate.netnih.gov This increased stability makes it a more reliable compound for in vitro and in vivo studies. mdpi.com
From a bioactivity perspective, PEGCG has demonstrated markedly enhanced inhibitory effects against key enzymes involved in carbohydrate metabolism. In one study, it was found to be 4.5 times more effective at inhibiting α-amylase and 52 times more effective at inhibiting α-glucosidase than EGCG. mdpi.comnih.govnih.gov These in vitro findings have been supported by molecular docking simulations, which provide a computational model for the enhanced interaction between PEGCG and these enzymes. nih.govnih.gov These results position PEGCG as a promising candidate for research into antidiabetic agents. nih.govnih.gov The enhanced biological activities, coupled with its improved physicochemical properties, make this compound an advanced and valuable target for ongoing scientific investigation.
Interactive Data Tables
Table 1: Comparison of Synthesis Methods for EGCG Palmitate
This table compares a chemical synthesis method for producing EGCG 4'-O-palmitate with other reported methods.
| Method | Product | Catalyst | Solvent | Yield | Reference |
| Chemical Synthesis | EGCG-4′-O-palmitate | Sodium Acetate (B1210297) | Acetone (B3395972) | 90.6% | researchgate.netnih.gov |
| Enzymatic Method | Mixture of four EGCG-C16 regioisomers | Lipase (B570770) PL | N,N-Dimethylformamide | 35-39% | nih.gov |
| Chemical Synthesis | Mixture of four EGCG-C16 regioisomers | Triethylamine (B128534) | Tetrahydrofuran | 12-16% | nih.gov |
Table 2: Enhanced In Vitro Bioactivity of EGCG 4'-Palmitate
This table details the comparative inhibitory activity of EGCG 4'-Palmitate (PEGCG) versus EGCG against specific enzymes.
| Enzyme | Inhibitor | Fold Increase in Inhibition (PEGCG vs. EGCG) | Reference |
| α-Amylase | PEGCG | 4.5 times | mdpi.comnih.govnih.gov |
| α-Glucosidase | PEGCG | 52 times | mdpi.comnih.govnih.gov |
Properties
CAS No. |
507453-56-7 |
|---|---|
Molecular Formula |
C38H48O12 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
[(2R,3R)-2-(4-hexadecanoyloxy-3,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)16-23(17-31(37)44)36-33(22-26-27(40)20-25(39)21-32(26)48-36)49-38(47)24-18-28(41)35(46)29(42)19-24/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
InChI Key |
VCWNMZDXDWVOJD-YYFXGUOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Regioselectivity in Epigallocatechin Gallate 4 Palmitate Production
Chemical Esterification Approaches
Chemical synthesis offers a rapid and cost-effective route to EGCG-4'-palmitate, often resulting in high yields. nih.govmdpi.com This approach typically involves the reaction of Epigallocatechin gallate (EGCG) with an acyl donor in the presence of a catalyst and a suitable solvent. nih.gov
Optimization of Reaction Parameters in Chemical Synthesis
The successful synthesis of EGCG-4'-palmitate is highly dependent on the careful optimization of several reaction parameters, including the choice of base, solvent, the molar ratio of reactants, and temperature. nih.govnih.gov A systematic study of these factors is crucial for maximizing the yield and purity of the desired product. researchgate.net
One critical factor is the selection of a base, which acts as an acid-binding agent to neutralize the hydrogen chloride generated during the esterification process. nih.govmdpi.com While various bases can achieve high conversion of EGCG, the yield of the specific palmitate derivative can vary significantly. mdpi.com For instance, in one study, sodium acetate (B1210297) and triethylamine (B128534) both resulted in high yields of PEGCG (90.6% and 88.1%, respectively), whereas sodium bicarbonate and sodium carbonate produced lower yields (57.1% and 72.4%, respectively). mdpi.com
The choice of solvent also plays a pivotal role. Acetone (B3395972) has been identified as a highly effective solvent, leading to significantly higher yields compared to others like ethyl acetate or diethyl ether, where EGCG has limited solubility. nih.govmdpi.com The optimization of the molar ratio between EGCG and the acylating agent, palmitoyl (B13399708) chloride, is another key aspect. A molar ratio of 1:2:2 for EGCG, palmitoyl chloride, and sodium acetate, respectively, at a reaction temperature of 40°C in acetone, has been identified as an optimal condition, achieving a yield of up to 90.6%. nih.govnih.govresearchgate.net
Table 1: Effect of Different Bases and Solvents on the Acylation of EGCG
Regioselective Synthesis Strategies of 4'-O-Palmitoyl EGCG
A significant challenge in the chemical modification of EGCG is controlling the position of acylation, as the molecule possesses multiple hydroxyl groups with varying reactivity. nih.gov Research has shown that the hydroxyl groups on the B ring of the EGCG molecule are more reactive, making them preferential sites for oxidation and acylation. nih.gov This inherent reactivity is a key factor in the synthesis of 4'-O-palmitoyl EGCG, where the palmitoyl group is selectively attached to the 4'-position of the B ring. nih.gov
To achieve higher regioselectivity and obtain purer target products, group protection strategies can be employed. nih.gov This involves protecting certain phenolic hydroxyl groups to prevent them from reacting, thereby directing the acylation to the desired position. nih.gov For example, tert-Butyldimethylsilyl (TBDMS) has been used to protect phenolic hydroxyl groups during the synthesis of other acylated EGCG derivatives. nih.gov While chemical synthesis can suffer from a lack of selectivity leading to a mixture of products, optimized conditions can favor the formation of a single predominant isomer, such as 4'-O-palmitoyl EGCG. nih.govnih.gov
Catalytic Systems in Chemical Derivatization
The choice of catalyst is fundamental in the chemical esterification of EGCG. nih.gov Historically, pyridine (B92270) has been used as a catalyst and an acid scavenger. nih.gov However, due to its toxicity and the difficulty in its complete removal during purification, researchers have sought less toxic alternatives. nih.gov
Low-toxicity or non-toxic reagents such as sodium acetate and sodium bicarbonate have emerged as effective alkaline agents and catalysts. mdpi.comnih.gov Sodium acetate, in particular, has demonstrated high efficacy, which is attributed to its greater solubility in organic solvents, allowing it to function more effectively as an acid binder. nih.gov In an acetone system, using sodium acetate as a catalyst for the reaction between palmitoyl chloride and EGCG resulted in a 63.3% yield of 4'-O-palmitoyl-EGCG. mdpi.comnih.gov Sodium bicarbonate has also been used, yielding 53.5% of EGCG-palmitate. mdpi.comnih.gov Other catalytic systems, such as 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC), are also utilized in the chemical derivatization of EGCG. nih.gov
Table 2: Comparison of Catalytic Systems in EGCG Esterification
Purification Techniques for Esterification Products
Following the chemical synthesis, the crude reaction product must undergo purification to isolate the desired EGCG-4'-palmitate. nih.gov This is a critical step as the lack of selectivity in chemical methods can lead to a complex mixture of products. nih.gov
A common purification protocol begins with filtering the reaction mixture and washing it with deionized water. nih.gov The acylation product is then extracted using a solvent like ethyl acetate. nih.gov This organic phase is subsequently washed again with deionized water to remove water-soluble impurities. nih.gov
For more rigorous separation, chromatographic techniques are employed. nih.gov Flash column chromatography using a silica (B1680970) column is a widely used method. nih.gov The column is eluted with a solvent mixture, such as petroleum ether/ethyl acetate/acetic acid, and the fractions are monitored by Thin-Layer Chromatography (TLC). nih.gov The predominant fraction containing the target compound is collected, and the solvents are removed using a rotary evaporator. nih.gov High-speed counter-current chromatography has also been successfully used for the purification of long-chain fatty acid esters of EGCG. nih.gov
Enzymatic Esterification Approaches
Enzymatic esterification presents an alternative to chemical synthesis, offering advantages such as improved selectivity and milder reaction conditions. mdpi.comnih.gov This method typically involves a transesterification reaction catalyzed by an enzyme, such as a lipase (B570770). nih.gov
Enzyme-Catalyzed Transesterification for Epigallocatechin Gallate Palmitate
Enzyme-catalyzed transesterification is a promising method for producing EGCG palmitate derivatives. nih.gov This approach is noted for its high regioselectivity, which simplifies the purification process compared to chemical methods. mdpi.comnih.gov Lipases are the most commonly used enzymes for this purpose. researchgate.netmdpi.com
In this process, EGCG reacts with an acyl donor, often a vinyl ester like vinyl stearate, in a non-aqueous solvent. mdpi.comnih.gov The use of vinyl esters is advantageous because the vinyl alcohol generated during the reaction readily converts to acetaldehyde, driving the reaction forward. nih.gov Various lipases have been tested for their catalytic efficiency, with Lipase DF “Amano” 15 (from Burkholderia cepacia) showing high activity for the transesterification of EGCG with long-chain fatty acids. nih.govmdpi.com
Optimization of enzymatic reactions involves screening different enzymes and solvents, and adjusting parameters like substrate molar ratio, enzyme amount, temperature, and reaction time. researchgate.netmdpi.com For instance, in the synthesis of an EGCG stearyl derivative, acetonitrile (B52724) was found to be the optimal solvent, and a lipase from Burkholderia cepacia yielded a conversion rate of 65.2%. nih.govmdpi.com While enzymatic methods can be more expensive and time-consuming than chemical synthesis, their specificity and the production of fewer by-products make them an attractive option. nih.govmdpi.com
Table 3: Comparison of Chemical and Enzymatic Synthesis of EGCG Palmitate
Data sourced from Molecules (2021). researchgate.net
Comparative Analysis of Synthetic Routes for Epigallocatechin Gallate 4'-Palmitate
The production of this compound (EGCG-4'-palmitate) can be achieved through two primary methodologies: chemical synthesis and enzymatic synthesis. nih.gov Each approach presents distinct advantages and disadvantages concerning reaction efficiency, cost-effectiveness, and environmental impact. nih.govresearchgate.net A comparative analysis of these routes is crucial for selecting the most suitable method for a specific application.
Chemical synthesis of EGCG-4'-palmitate typically involves the reaction of epigallocatechin gallate (EGCG) with palmitoyl chloride in the presence of a base and a suitable solvent. nih.govnih.gov This method is often favored for its potential for high yields and relatively low cost. nih.gov However, it can present challenges in controlling the regioselectivity of the acylation, leading to a mixture of products. nih.gov The use of toxic reagents and solvents, such as pyridine, is another drawback of some chemical synthesis routes. nih.gov
In one optimized chemical synthesis approach, a yield of 90.6% for 4'-O-palmitoyl EGCG was achieved using sodium acetate as the base and acetone as the solvent. nih.govnih.govresearchgate.net The reaction was carried out at 40°C with a molar ratio of EGCG to palmitoyl chloride to sodium acetate of 1:2:2. nih.govnih.govresearchgate.net This specific method highlights the potential for high-yield chemical synthesis under optimized conditions. nih.govnih.govresearchgate.net
Enzymatic synthesis, on the other hand, offers the significant advantage of high regioselectivity, which is often difficult to achieve through chemical means. nih.gov Lipases are commonly employed as catalysts in enzymatic acylation, facilitating the esterification of EGCG with a fatty acid. nih.govingentaconnect.com This method is generally considered more environmentally friendly due to the use of biodegradable catalysts and milder reaction conditions. nih.gov However, enzymatic synthesis can be more expensive and time-consuming compared to chemical methods, and the yields can be lower. nih.gov For instance, one enzymatic method using Lipase PL from Alcaligenes sp. in N,N-Dimethylformamide resulted in a 35-39% yield of a mixture of four EGCG-C16 regioisomers after 8 hours. nih.gov
The choice of solvent and base plays a critical role in the outcome of the chemical synthesis of EGCG-4'-palmitate. Different solvents can influence the yield of the reaction, with acetone demonstrating a higher yield (90.6%) compared to other solvents like dimethylformamide, ethyl acetate, and diethyl ether under specific conditions. nih.gov The selection of the base is also crucial, with sodium acetate and triethylamine showing higher yields of the desired product compared to sodium carbonate. nih.gov
The following interactive data tables provide a comparative overview of different synthetic routes for EGCG palmitate based on published research findings.
Table 1: Comparison of Synthetic Routes for EGCG Palmitate
| Method | Product | Catalyst | Solvent | Reaction Time | Yield (%) |
| Enzymatic | Mixture of four EGCG-C16 regioisomers | Lipase PL (Alcaligenes sp.) | N,N-Dimethylformamide | 8 h | 35–39 |
| Chemical | Mixture of four EGCG-C16 regioisomers | Triethylamine | Tetrahydrofuran | 24 h | 12–16 |
| Chemical | EGCG-4′-O-palmitate | Pyridine | Ethyl acetate | 3 h | Not specified |
| Chemical | EGCG-C16 tetraester | Pyridine | Ethyl acetate | Not specified | 57 |
| Chemical | EGCG-4′-O-palmitate | Sodium acetate | Acetone | 6 h | 90.6 |
This data is compiled from a 2021 study published in the journal Molecules. nih.gov
Table 2: Effect of Base on the Chemical Synthesis of EGCG Palmitate
| Base | Yield of PEGCG (%) |
| Sodium acetate | 90.6 |
| Triethylamine | 88.1 |
| Sodium carbonate | 72.4 |
| Sodium bicarbonate | 57.1 |
This data reflects the use of 2 molar equivalents of palmitoyl chloride and other constant factors. nih.gov
Table 3: Effect of Solvent on the Chemical Synthesis of EGCG Palmitate
| Solvent | Yield of Product (%) |
| Acetone | 90.6 |
| Tetrahydrofuran | 89.1 |
| N,N-Dimethylformamide | 88.2 |
| Dichloromethane | 87.5 |
| Ethyl acetate | 85.3 |
| Diethyl ether | 83.2 |
This data reflects the use of 2 molar equivalents of palmitoyl chloride and sodium acetate as the base. nih.gov
Enhanced Stability and Bioavailability of Epigallocatechin Gallate 4 Palmitate
Chemical Stability Investigations
The addition of a palmitate group at the 4'-position of the EGCG molecule has been shown to confer significantly greater stability under various environmental conditions compared to the parent compound.
EGCG is known to be highly unstable in neutral or alkaline environments, such as those found in the small intestine, which compromises its potential for oral absorption. nih.govresearchgate.net Studies have demonstrated that under alkaline conditions, EGCG degrades rapidly. In one investigation, 93% of EGCG degraded within one hour, with complete degradation occurring after five hours in an alkaline solution open to the air. nih.gov
In contrast, Epigallocatechin gallate 4'-palmitate displays markedly improved stability under the same conditions. nih.govnih.gov While PEGCG does hydrolyze back to EGCG and its subsequent oxidation products over time, the rate is significantly slower. After one hour, the majority of the PEGCG remained intact, whereas EGCG was almost entirely degraded. nih.gov This enhanced stability in alkaline pH suggests that the palmitate derivative is better equipped to survive transit through the gastrointestinal tract. nih.gov
| Compound | Degradation after 1 Hour | State after 5 Hours |
|---|---|---|
| EGCG | 93% degraded | Completely degraded |
| PEGCG | Majority remained intact (hydrolyzed over time) | 100% hydrolyzed to EGCG and its dimers |
Thermal stability is a crucial factor for the processing and storage of chemical compounds. Thermal analysis has shown that this compound possesses superior thermal stability compared to EGCG. The thermal decomposition temperature for EGCG is reported to be 234.5 °C. nih.govresearchgate.net The modification with palmitate elevates this decomposition point significantly, with PEGCG exhibiting a thermal decomposition temperature of 311.19 °C. nih.govresearchgate.net This increased resistance to heat is important for applications where the compound might be exposed to higher temperatures, such as in certain food processing methods. nih.gov
| Compound | Decomposition Temperature (°C) |
|---|---|
| EGCG | 234.5 |
| PEGCG | 311.19 |
The shelf-life and efficacy of a compound are directly related to its long-term storage stability. When stored at room temperature in the open air for 60 days, EGCG shows significant degradation. nih.govresearchgate.net Visually, the white-colored EGCG powder turns a reddish-brown, and analysis reveals that only 45% of the original compound remains. nih.govresearchgate.net In stark contrast, PEGCG maintains its color and shows substantially less degradation over the same period. After 60 days, 78% of the this compound remains, indicating that it is more convenient for storage and has a longer shelf-life. nih.govresearchgate.net
| Compound | Percentage Remaining |
|---|---|
| EGCG | 45% |
| PEGCG | 78% |
Preclinical Bioavailability Enhancement
The structural modification of EGCG to PEGCG not only improves its stability but also favorably alters its physicochemical properties, leading to enhanced bioavailability in preclinical settings.
The addition of the long-chain fatty acid, palmitate, to the EGCG structure significantly increases its lipophilicity (lipid solubility). researchgate.net This chemical change is fundamental to improving its interaction with biological membranes. Cell membranes are primarily composed of lipid bilayers, which can be a barrier to the absorption of highly water-soluble (hydrophilic) compounds like EGCG. By increasing its lipid-soluble character, PEGCG is expected to have a higher affinity for these membranes. researchgate.netnih.gov This enhanced affinity facilitates easier partitioning into and transport across the lipid bilayers of intestinal cells, which is a critical first step for absorption into the body. researchgate.net
The poor bioavailability of EGCG is a well-documented challenge, largely attributed to its instability in the intestine and its limited ability to cross cell membranes. nih.govnih.govnih.gov The enhanced chemical stability and increased lipophilicity of this compound directly address these shortcomings. By resisting degradation in the alkaline environment of the gut and more readily associating with the intestinal lining, PEGCG is positioned for more efficient systemic absorption. nih.govresearchgate.net This improved absorption is anticipated to lead to higher plasma concentrations and wider distribution throughout the body in preclinical models, allowing more of the active compound to reach target tissues compared to an equivalent amount of unmodified EGCG.
Biological Activities of Epigallocatechin Gallate 4 Palmitate: in Vitro and Preclinical in Vivo Studies
Antiviral Efficacy
The addition of a palmitate moiety to the EGCG molecule significantly enhances its antiviral properties against a variety of both RNA and DNA viruses. This increased lipophilicity is thought to improve the compound's interaction with viral envelopes and host cell membranes, representing a key mechanism in its enhanced bioactivity. capes.gov.br
Inhibition of RNA Viruses (e.g., Influenza, Norovirus, Rotavirus, Coronaviruses, Porcine Reproductive and Respiratory Syndrome Virus)
Epigallocatechin gallate 4'-palmitate, also referred to as EGCG-palmitate or EC16, has demonstrated potent inhibitory effects against several pathogenic RNA viruses.
Influenza Virus: The esterification of EGCG with a long-chain fatty acid like palmitate has been shown to dramatically boost its anti-influenza virus activity. heraldopenaccess.us Studies have reported that the antiviral activity of EGCG-palmitate against influenza A/PR8/34 (H1N1) virus was 24-fold higher than that of the parent EGCG compound. researchgate.net Other research suggests this enhancement could be as much as 44-fold. heraldopenaccess.usnih.gov
Norovirus: EGCG-palmitate has shown significant virucidal and antiviral activity against norovirus surrogates. In laboratory tests, formulations containing EC16 reduced murine norovirus (MNV) infectivity by over 99.99% after just 60 seconds of direct contact. nih.govmssm.edu Furthermore, treating cells with EC16 for one hour, either before or after infection with MNV, resulted in a greater than 99% reduction in viral infectivity, indicating its potential for both prevention and treatment. nih.govmssm.edu The antiviral activity of EC16 against norovirus is noted to be higher than that of unmodified EGCG. mdpi.com
Coronaviruses: The compound is effective against human coronaviruses. Formulations of EC16 in saline and other media were found to inhibit human β-coronavirus (OC43) infection by more than 99.99% following a 30-minute contact period. nih.gov A brief 10-minute application of the compound to cells after they were infected still resulted in over 99% inhibition of viral replication, highlighting its ability to interfere with the virus lifecycle post-entry. nih.gov
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV): In vitro studies have established that EGCG-palmitate possesses significantly greater anti-PRRSV activity than both EGCG and the antiviral drug ribavirin. researchgate.netnih.gov Its efficacy was most pronounced when used as a pre-treatment, suggesting that it acts by inhibiting the virus's ability to adsorb to and enter host cells. researchgate.netnih.gov The half-maximal effective concentration (EC50) of EGCG-palmitate against PRRSV was found to be almost five times lower than that of EGCG. mssm.edu
Rotavirus: Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on rotavirus. Studies have focused on the parent molecule, EGCG, which has shown some anti-rotavirus activity, particularly in synergy with other compounds.
Inhibition of DNA Viruses (e.g., Herpes Simplex Virus)
The enhanced lipophilicity of EGCG-palmitate also improves its efficacy against DNA viruses.
Herpes Simplex Virus (HSV): Palmitoyl-EGCG (p-EGCG) is a more potent inhibitor of Herpes Simplex Virus 1 (HSV-1) than its parent compound, EGCG. heraldopenaccess.us Research has demonstrated that p-EGCG at concentrations of 50 µM and higher can effectively block the production of infectious HSV-1 particles. heraldopenaccess.us This inhibitory action has been shown to be non-toxic to the host Vero cells used in the studies. The increased effectiveness is attributed to the modification with palmitate, which makes the compound suitable for topical applications on the skin, a primary site of HSV infection. heraldopenaccess.us
Mechanisms of Viral Inactivation and Replication Inhibition
The primary mechanism underpinning the enhanced antiviral activity of this compound is its increased lipophilicity, which facilitates greater interaction with lipid-rich viral and cellular membranes. capes.gov.br This leads to several inhibitory actions:
Inhibition of Attachment and Entry: The compound is believed to inhibit the early stages of viral infection. capes.gov.br For HSV-1, EGCG-palmitate was found to specifically inhibit viral adsorption to host cells. heraldopenaccess.us Similarly, its strong performance as a pre-treatment against PRRSV suggests it blocks viral adsorption and intrusion into the cell. researchgate.netnih.gov This direct interference with the virus's ability to attach to and enter host cells is a critical step in preventing infection.
Direct Viral Inactivation: EGCG-palmitate can directly inactivate virus particles. A one-minute incubation of an EC16 nanoformulation with human coronaviruses OC43 or 229E resulted in altered viral structures. nih.gov For norovirus surrogates, direct contact for as little as 60 seconds leads to a massive reduction in infectivity. nih.gov This suggests the compound disrupts the physical integrity of the virion.
Inhibition of Replication: Beyond preventing entry, EGCG-palmitate can also inhibit viral replication within the host cell. This was observed with human coronavirus, where application of the compound after infection had already occurred still led to a 99.77% reduction in viral replication. nih.gov This indicates a multi-targeted mechanism of action that may involve interference with viral genome replication or protein synthesis.
Antibacterial Properties
The chemical modification of EGCG with a palmitate chain also significantly alters its antibacterial profile, showing a marked improvement in activity against Gram-positive bacteria.
Activity against Gram-Positive Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus)
EGCG-palmitate (referred to as C16 in some studies) exhibits substantially higher bactericidal activity against Gram-positive bacteria compared to unmodified EGCG. heraldopenaccess.us This is particularly notable in its efficacy against antibiotic-resistant strains.
Methicillin-Resistant Staphylococcus aureus (MRSA): The compound demonstrates potent activity against MRSA. heraldopenaccess.us Studies have determined the minimum inhibitory concentrations (MICs) of EGCG-palmitate for 17 Staphylococcus aureus strains to be in the range of 4–32 μg/ml, whereas the MIC for EGCG against the same strains was ≥128 μg/ml. heraldopenaccess.us Furthermore, EGCG-palmitate shows rapid bactericidal action against MRSA ATCC43300 at concentrations of 16 μg/ml or higher. heraldopenaccess.us The enhanced activity is linked to the compound's ability to increase the permeability of the bacterial cell membrane. heraldopenaccess.us
| Compound | Bacterial Strain | MIC (μg/ml) | Reference |
| EGCG 4'-palmitate | Staphylococcus aureus (17 strains) | 4-32 | , heraldopenaccess.us |
| EGCG | Staphylococcus aureus (17 strains) | ≥128 | , heraldopenaccess.us |
Activity against Gram-Negative Bacterial Strains (Comparative Analysis)
In contrast to its potent effects on Gram-positive bacteria, the acylation of EGCG with palmitate does not lead to a significant increase in activity against Gram-negative bacteria. heraldopenaccess.us The efficacy of EGCG-palmitate against these strains was found to be largely indistinguishable from that of the parent EGCG molecule. heraldopenaccess.us
The relative insensitivity of Gram-negative bacteria is attributed to their complex cell wall structure, specifically the low permeability of the outer membrane. Additionally, efflux pumps in some Gram-negative bacteria, such as the AcrAB–TolC system in Escherichia coli, can actively export EGCG and its derivatives, further reducing their intracellular concentration and effectiveness. heraldopenaccess.us However, some studies note that certain Gram-negative species, such as Campylobacter jejuni and Helicobacter pylori, did show high sensitivity to EGCG-palmitate. While a concentration of 64 μg/ml of the compound could inhibit the growth of Pseudomonas aeruginosa PAO1, it was not bactericidal.
| Compound | Bacterial Type | Comparative Activity | Reason for Lower Activity | Reference |
| EGCG 4'-palmitate | Gram-Negative | Not significantly different from EGCG | Low outer membrane permeability; Efflux pumps | ,, heraldopenaccess.us |
Inhibition of Biofilm Formation
The formation of biofilms, structured communities of microorganisms encased in a self-produced matrix, is a significant factor in the persistence of many infections. While extensive research has been conducted on the parent compound, epigallocatechin gallate (EGCG), regarding its ability to inhibit biofilm formation in various bacteria, specific studies on its lipophilic derivative, this compound (PEGCG), are less common. However, research on structurally similar lipophilic EGCG derivatives, such as epigallocatechin-3-gallate-stearate (EGCG-S), provides insights into the potential anti-biofilm activities of PEGCG.
Studies have shown that lipid-soluble EGCG derivatives can effectively inhibit biofilm formation. For instance, EGCG-S has been demonstrated to prevent biofilm formation by a range of pathogenic bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium smegmatis. o-cha.netnih.gov The mechanism of action is thought to involve the disruption of the bacterial cell membrane and inhibition of enzymes crucial for biofilm production. o-cha.net The lipophilic nature of these derivatives may enhance their ability to interact with and penetrate the lipid-rich bacterial cell membranes, thereby increasing their efficacy compared to the more water-soluble EGCG. Given the structural similarities, it is plausible that PEGCG exerts comparable or even enhanced inhibitory effects on biofilm formation, although direct experimental evidence is needed for confirmation.
Anticancer and Antitumor Potential (Preclinical Studies)
Modulatory Effects on Cancer Cell Proliferation (e.g., Prostate, Ovarian, Colorectal)
The antiproliferative effects of EGCG against various cancer cell lines are well-documented. nih.govresearchgate.net The modification of EGCG to its palmitoylated form, PEGCG, has been investigated as a strategy to enhance its stability and bioavailability, which may, in turn, augment its anticancer potential.
Preclinical studies have indicated that lipophilic derivatives of EGCG can exhibit superior anticancer activity. For example, an EGCG-C16 (palmitate) derivative was found to be more effective at suppressing tumor growth in colorectal tumor-bearing mice when compared to the parent EGCG compound. nih.gov This suggests that the increased lipophilicity of PEGCG could lead to better cellular uptake and accumulation within cancer cells, thereby enhancing its ability to inhibit their proliferation.
While specific data on the effects of PEGCG on prostate and ovarian cancer cell lines are limited in the currently available literature, the known antiproliferative and pro-apoptotic activities of EGCG in these cancers provide a strong rationale for investigating its palmitoylated derivative. nih.gov For instance, EGCG has been shown to inhibit the proliferation of prostate cancer cells and induce apoptosis. nih.gov The enhanced properties of PEGCG could potentially translate to more potent effects in these cancer types.
| Compound | Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|---|
| EGCG-C16 (palmitate) | Colorectal Cancer | In vivo (tumor-bearing mice) | Suppressed tumor growth more effectively than EGCG. | nih.gov |
| EGCG | Prostate Cancer | In vitro | Inhibited cell proliferation and induced apoptosis. | nih.gov |
| EGCG | Various Cancers | In vitro & In vivo | Demonstrated broad anticancer and anti-tumor effects through modulation of various signaling pathways. | nih.govresearchgate.net |
Induction of Apoptosis in Neoplastic Cells
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. EGCG is a known inducer of apoptosis in a variety of tumor cells. o-cha.netnih.gov The mechanisms underlying EGCG-induced apoptosis are multifaceted and include the modulation of key signaling pathways and the generation of reactive oxygen species. One of the proposed mechanisms involves the binding of EGCG to the Fas receptor on the surface of tumor cells, which triggers the Fas-mediated apoptotic cascade. o-cha.net This process leads to the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. o-cha.net
Furthermore, EGCG has been shown to induce apoptosis in colorectal cancer cells by suppressing de novo lipogenesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation. nih.gov This suppression leads to a decrease in the production of fatty acids, which are essential for membrane synthesis and energy storage, ultimately triggering apoptosis. nih.gov
While direct studies on the apoptotic mechanisms of PEGCG are not extensively available, its structural similarity to EGCG and its enhanced lipophilicity suggest that it could be a potent inducer of apoptosis. The increased ability of PEGCG to integrate into cellular membranes might facilitate its interaction with membrane-bound receptors like Fas or influence intracellular signaling pathways involved in apoptosis more effectively than its parent compound.
Modulation of Angiogenesis in the Tumor Microenvironment
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as it supplies tumors with the necessary nutrients and oxygen to grow and metastasize. EGCG has been shown to possess anti-angiogenic properties, primarily by inhibiting vascular endothelial growth factor (VEGF) signaling. nih.govmdpi.com VEGF is a potent pro-angiogenic factor that is often overexpressed in tumors. EGCG can inhibit tumor growth and microvessel density, at least in part, by blocking the induction of VEGF. nih.gov This leads to the inhibition of new blood vessel formation and can also induce apoptosis in the endothelial cells of the tumor vasculature. nih.gov
The enhanced bioavailability and stability of PEGCG could potentially lead to more sustained and potent anti-angiogenic effects in the tumor microenvironment. A prodrug of EGCG has been shown to inhibit angiogenesis in endometrial cancer through the inhibition of the PI3K/AKT/mTOR/HIF1α pathway. mdpi.com Given that PEGCG can be considered a lipophilic prodrug of EGCG, it is conceivable that it could exert its anti-angiogenic effects through similar mechanisms. However, direct preclinical studies investigating the impact of PEGCG on angiogenesis are necessary to confirm this hypothesis.
Antidiabetic and Metabolic Regulatory Effects
Inhibition of Glycosidases (α-Amylase, α-Glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. A significant finding in the study of PEGCG is its markedly enhanced inhibitory activity against these enzymes compared to EGCG.
In one study, PEGCG was found to be a significantly more potent inhibitor of both α-amylase and α-glucosidase than its parent compound. nih.govnih.gov The inhibitory activity of PEGCG against α-amylase was reported to be 4.5 times higher than that of EGCG. nih.govnih.gov Even more strikingly, its inhibitory effect on α-glucosidase was 52 times greater than that of EGCG. nih.govnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight this superior efficacy.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| EGCG | 7.44 | 11.50 | nih.gov |
| PEGCG | 1.64 | 0.22 | nih.gov |
| Acarbose (Reference Drug) | 1.10 | 0.15 | nih.gov |
The enhanced inhibitory potential of PEGCG is attributed to its increased stability and lipophilicity, which may facilitate a more effective interaction with the active sites of these enzymes. nih.govnih.gov Molecular docking simulations have supported these in vitro findings, suggesting a strong binding affinity of PEGCG for α-amylase and α-glucosidase. nih.gov These results indicate that PEGCG holds significant promise as a potential agent for managing blood glucose levels.
Attenuation of Palmitate-Induced Insulin (B600854) Resistance (In Vitro Models)
Direct research on the specific effects of this compound (PEGCG) in attenuating palmitate-induced insulin resistance in vitro is not extensively available. However, studies on its parent compound, Epigallocatechin gallate (EGCG), provide a foundational understanding of the potential mechanisms. Palmitate, a saturated fatty acid, is known to induce insulin resistance in various cell types, serving as a common in vitro model for studying type 2 diabetes.
In studies using HepG2 liver cells, treatment with palmitate induces insulin resistance, characterized by reduced glucose uptake and impaired insulin signaling. Research has shown that EGCG can counteract these effects. For instance, in HepG2 cells where insulin resistance was induced by high glucose levels, pretreatment with EGCG restored the activation of key proteins in the insulin signaling pathway, such as Akt and GSK. researchgate.net Furthermore, EGCG has been observed to improve glycogen (B147801) synthesis in a dose-dependent manner in both HepG2 cells and primary hepatocytes. researchgate.net
Another study demonstrated that EGCG ameliorated free fatty acid-induced peripheral insulin resistance in rats. nih.gov This was associated with a decrease in oxidative stress markers and the activation of the AMPK pathway, a critical regulator of cellular energy homeostasis. nih.gov EGCG has also been shown to improve insulin signaling in the adipose tissue of rats on a high-fat diet by reducing inflammation mediated by toll-like receptor 4 (TLR4). nih.gov While these findings pertain to EGCG, the enhanced lipophilicity and stability of PEGCG could potentially modify these activities, a subject that warrants further investigation. mdpi.com
Regulation of Gluconeogenesis
Specific preclinical studies on the direct role of this compound in the regulation of gluconeogenesis are limited. The bulk of the research has been conducted on its parent compound, EGCG. Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate sources, primarily in the liver, and its dysregulation is a key factor in hyperglycemia associated with type 2 diabetes.
Preclinical in vitro studies have demonstrated that EGCG can suppress hepatic gluconeogenesis. nih.gov In isolated primary hepatocytes, EGCG was found to inhibit glucose production in a concentration-dependent manner. nih.gov This inhibition is linked to the downregulation of the expression of key gluconeogenic enzymes, namely Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase). nih.gov
One study on palmitate-induced insulin-resistant HepG2 cells showed that EGCG treatment significantly reduced the mRNA expression of PEPCK and G6Pase by 53% and 67%, respectively. nih.gov This led to a 50% reduction in glucose production. nih.gov The mechanism of action for EGCG's effect on gluconeogenesis is believed to be mediated through the activation of 5'-AMP-activated protein kinase (AMPK). nih.gov The activation of AMPK by EGCG appears to be dependent on the production of reactive oxygen species (ROS) and mediated by Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). nih.gov
Given that PEGCG has been shown to have enhanced stability, it is plausible that it could also modulate gluconeogenesis, potentially with different efficacy, but specific studies are needed to confirm this. mdpi.com
Modulation of Lipid Metabolism (e.g., Lipogenesis, β-oxidation, Hepatic Fat Content Reduction)
While direct evidence on the specific effects of this compound on lipid metabolism is not abundant, the activities of its parent compound, EGCG, have been more thoroughly investigated. Lipogenesis is the process of synthesizing fatty acids, while β-oxidation is the process of breaking them down for energy. An imbalance in these pathways can lead to conditions like non-alcoholic fatty liver disease (NAFLD).
EGCG has been shown to modulate lipid metabolism through various mechanisms. In vitro studies using bovine bone marrow mesenchymal stem cells demonstrated that EGCG suppressed fat deposition and the expression of adipogenic factors like peroxisome proliferator-activated receptor-gamma (PPARG), CCAAT/enhancer-binding protein alpha (CEBPA), fatty acid-binding protein 4 (FABP4), and stearoyl-CoA desaturase (SCD). EGCG was also found to induce apoptosis during adipogenic differentiation.
Furthermore, EGCG has been found to reduce the triglyceride content in adipocytes, an effect comparable to nutrient starvation. This is thought to occur through the induction of autophagic lipolysis, a process where lipid droplets are broken down by autophagy. EGCG treatment was shown to increase the association between RAB7 and lipid droplets, a key step in lipophagy.
In the context of hepatic fat content, EGCG has been reported to alleviate high-fat diet-induced hepatic lipotoxicity. This protective mechanism may involve the regulation of lipid metabolism and the suppression of hepatic stellate cell activation. While these findings highlight the potential of catechins in managing lipid metabolism, further research is required to elucidate the specific role and efficacy of the more lipophilic and stable PEGCG in these processes. mdpi.com
Neuroprotective Effects (Preclinical Investigations)
Direct preclinical investigations into the neuroprotective effects of this compound are still emerging. However, the parent compound, EGCG, has been extensively studied for its potential to protect neurons from damage and degeneration. nih.govexplorationpub.com These studies provide a strong theoretical basis for the potential neuroprotective actions of PEGCG, which may exhibit enhanced bioavailability due to its lipophilic nature. nih.gov
Preclinical studies have shown that EGCG can exert neuroprotective effects through multiple mechanisms. It has been demonstrated to increase cell viability and decrease the production of reactive oxygen species (ROS) in neuronal cells. nih.gov EGCG also protects against mitochondrial dysfunction, a key factor in many neurodegenerative diseases. nih.gov In models of Parkinson's disease, EGCG has been shown to protect against 6-hydroxydopamine (6-OHDA)-induced toxicity. nih.gov
Furthermore, EGCG has been found to modulate various signaling pathways involved in neuronal survival and inflammation, such as the JNK and ASK-1 pathways. nih.gov By inhibiting these pathways, EGCG can suppress pro-apoptotic signaling and inflammatory markers, thereby preventing neurodegeneration. nih.gov It also has the ability to limit brain inflammation and neuronal damage. nih.gov Given that PEGCG is a more stable form of EGCG, it is hypothesized that it could offer similar or even enhanced neuroprotective benefits, though this requires direct experimental validation. mdpi.compreprints.org
Mitochondrial Biogenesis Modulation
A 2018 study investigated the effects of EGCG and its derivatives, including 4″-O-alkyl substituted congeners, on mitochondrial biogenesis in Hepa1-6 cells. The study found that while EGCG itself was only marginally effective, certain derivatives with an alkyl group at the 4″-O position significantly increased mitochondrial biogenesis. One particular derivative with a methyl-branched carbonate chain at this position led to a 1.5-fold increase in both mitochondrial mass and relative mitochondrial DNA content.
This enhancement was associated with the increased expression of key regulators of mitochondrial function, as detailed in the table below.
| Regulator | Fold Increase |
|---|---|
| PGC-1α | 4.0 |
| p-AMPK | 2.5 |
| SIRT1 | 4.2 |
| ERRα | 1.8 |
| NRF-1 | 1.6 |
| NRF-2 | 1.7 |
| mtTFA | 1.6 |
These findings suggest that the derivatization of EGCG can significantly enhance its ability to promote mitochondrial biogenesis. While this study did not specifically investigate the 4'-palmitate derivative, it provides a strong rationale for further research into how PEGCG may modulate this important cellular process. The increased lipophilicity of PEGCG could potentially influence its interaction with cellular membranes and mitochondrial targets.
Antioxidant Modulation (Theoretical Frameworks and Research Findings)
This compound (PEGCG) has been investigated for its antioxidant properties, with research suggesting that its modified structure influences its activity, particularly in lipid-rich environments. mdpi.com The parent compound, Epigallocatechin gallate (EGCG), is a well-known antioxidant, and the addition of a palmitate chain to create PEGCG alters its lipophilicity and, consequently, its antioxidant behavior. mdpi.comnih.gov
A study by Liu et al. (2021) synthesized 4′-O-palmitoyl EGCG and evaluated its stability and antioxidant potential. researchgate.netmdpi.com The research highlighted that PEGCG exhibits significantly superior stability under various conditions compared to EGCG. researchgate.netmdpi.com This enhanced stability is a crucial factor for its application as an antioxidant. The study also noted that while the ABTS+ radical-scavenging capacity of PEGCG was lower than that of EGCG in aqueous solutions, its antioxidant capacity in a lipid environment (edible lard) was superior to both EGCG and tocopherol. mdpi.com This suggests that the lipophilic nature of PEGCG allows for better dispersion and interaction within fatty environments, where it can effectively quench free radicals. mdpi.com
The theoretical framework for the antioxidant activity of catechins like EGCG and its derivatives is based on their chemical structure, particularly the presence of phenolic hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. nih.gov The modification at the 4'-position in PEGCG, while potentially reducing the number of available hydroxyl groups for radical scavenging in aqueous environments, enhances its solubility and stability in lipids, making it a more effective antioxidant in those systems. mdpi.commdpi.com
| Compound/Parameter | Finding | Reference |
| PEGCG Stability | Significantly superior to EGCG under various conditions. | researchgate.netmdpi.com |
| PEGCG Antioxidant Capacity (Aqueous) | Lower ABTS+ radical-scavenging capacity than EGCG. | mdpi.com |
| PEGCG Antioxidant Capacity (Lipid) | Surpassed EGCG and tocopherol in edible lard. | mdpi.com |
These findings underscore the potential of PEGCG as a lipophilic antioxidant, with its efficacy being highly dependent on the environment in which it is acting.
Molecular Mechanisms and Signaling Pathways Mediated by Epigallocatechin Gallate 4 Palmitate
Enzyme Inhibition Profiles
The addition of a palmitate group to the EGCG molecule alters its physicochemical properties, which in turn influences its interaction with various enzymes. This section explores the inhibitory effects of EGCG-p on specific enzymatic targets.
Glycosidase-Enzyme Interaction Analysis (e.g., Molecular Docking)
Recent studies have demonstrated the potent inhibitory activity of EGCG-p against key carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase. This inhibition is significantly greater than that of its parent compound, EGCG. Molecular docking simulations have provided insights into the structural basis for this enhanced activity.
In the case of α-amylase, the catalytic sites are located at the bottom of an active pocket and include the amino acid residues ASP231, GLU261, and ASP328. Molecular docking studies suggest that EGCG-p inhibits α-amylase by occupying these catalytic sites, thereby preventing the binding of the substrate. The spatial arrangement of the three aromatic rings of EGCG is such that it cannot completely cover the catalytic sites. However, the addition of the palmitoyl (B13399708) group in EGCG-p appears to enhance its interaction within the active pocket. semanticscholar.org
For α-glucosidase, the ligand molecules, including EGCG-p, are inserted into the catalytic pocket without direct contact with the catalytic site itself. The inhibitory mechanism is believed to involve the blockage of the pocket that leads to the catalytic site. Both the aromatic structure and the palmitoyl chain of EGCG-p can enter this pocket. semanticscholar.org The inhibitory activity of EGCG-p against α-glucosidase was found to be 52 times higher than that of EGCG. semanticscholar.orgnih.gov
Table 1: Comparative Inhibitory Activity and Molecular Docking of EGCG and EGCG-p on Glycosidases
| Compound | Target Enzyme | IC50 (µM) | Key Interacting Residues (from Molecular Docking) | Putative Inhibition Mechanism |
|---|---|---|---|---|
| EGCG | α-Amylase | Not specified in provided context | Not specified in provided context | Occupation of catalytic sites |
| EGCG-p | α-Amylase | Not specified in provided context | ASP231, GLU261, ASP328 | Occupation of catalytic sites |
| EGCG | α-Glucosidase | 11.50 | Not specified in provided context | Blocking the pocket leading to the catalytic site |
| EGCG-p | α-Glucosidase | 0.22 | Not specified in provided context | Blocking the pocket leading to the catalytic site |
Data derived from in vitro and in silico studies. semanticscholar.org
Other Enzymatic Targets (e.g., Xanthine (B1682287) Oxidase, Penicillinase)
While research has established the inhibitory effects of EGCG on various enzymes, specific studies on the interaction of EGCG-p with xanthine oxidase and penicillinase are limited. The available literature primarily focuses on the parent compound, EGCG.
Xanthine Oxidase: Studies have shown that EGCG can inhibit xanthine oxidase, an enzyme involved in the production of uric acid. nih.gov This inhibition is considered a potential mechanism for its anti-hyperuricemic effects. However, there is currently a lack of published research specifically investigating the inhibitory profile of EGCG-p on xanthine oxidase.
Receptor and Protein Interactions
The cellular effects of EGCG-p are also mediated through its interactions with various receptors and proteins, leading to the modulation of critical signaling pathways. This section examines the available evidence on these interactions.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its signaling pathway is often dysregulated in various diseases. While EGCG has been shown to inhibit EGFR signaling, nih.govnih.gov specific data on the direct interaction of EGCG-p with EGFR is not extensively documented. It is hypothesized that the lipophilic nature of EGCG-p may influence its interaction with the cell membrane and membrane-bound receptors like EGFR, but further research is needed to elucidate the precise mechanisms.
Proteasome Activity Modulation
The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins, and its inhibition is a therapeutic strategy in certain diseases. Research on the parent compound, EGCG, has indicated its potential to modulate proteasome activity. However, there is a lack of specific studies on how the addition of the palmitate chain in EGCG-p affects this interaction and the subsequent modulation of proteasome function.
Heat Shock Protein 90 (Hsp90) Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cell signaling and survival. EGCG has been identified as an inhibitor of Hsp90. researchgate.netnih.govnih.gov It is believed to bind to the C-terminal domain of Hsp90, thereby interfering with its chaperone function. nih.gov At present, there is no direct evidence from published studies that specifically details the inhibitory effects of EGCG-p on Hsp90. The increased lipophilicity of EGCG-p could potentially alter its cellular uptake and interaction with intracellular proteins like Hsp90, but this remains to be experimentally verified.
Cellular Signaling Pathway Modulation
PI3K/Akt/eNOS Pathway Regulation
Research into the specific effects of Epigallocatechin gallate 4'-palmitate on the PI3K/Akt/eNOS pathway is limited. However, studies on its parent compound, EGCG, have demonstrated significant interactions with this pathway. EGCG has been shown to induce endothelium-dependent vasodilation by activating endothelial nitric oxide synthase (eNOS). nih.gov This activation is mediated through a pathway involving phosphatidylinositol-3-OH-kinase (PI3K), cAMP-dependent protein kinase (PKA), and Akt. nih.gov Specifically, EGCG treatment leads to a sustained activation of Akt and subsequent phosphorylation of eNOS at Ser1179. nih.gov The inhibition of PI3K or the simultaneous inhibition of PKA and Akt has been found to prevent the EGCG-induced increase in eNOS activity. nih.gov Furthermore, EGCG has been observed to promote the translocation of glucose transporter 4 (GLUT4) in skeletal muscle cells through both PI3K- and AMPK-dependent pathways. rsc.org In some cancer cell lines, EGCG has been shown to upregulate the expression of the tumor suppressor PTEN, which in turn downregulates the expression of phosphorylated Akt and mTOR, key components of the PI3K/Akt/mTOR signaling pathway. frontiersin.org This suggests that while EGCG can activate the PI3K/Akt pathway in certain cellular contexts to promote beneficial effects like vasodilation, it can also inhibit this pathway in cancer cells, leading to apoptosis. frontiersin.org The lipophilic nature of the palmitate moiety in EGCG-4'-palmitate may alter its interaction with cell membranes and its subsequent influence on this pathway, a subject that warrants further investigation.
ERK1/2 Signaling Pathway Modulation
The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is another critical cascade that can be modulated by EGCG. In the context of stress-induced neural injuries, EGCG has been shown to attenuate the decrease in ERK1/2 phosphorylation. nih.gov The neuroprotective effects of EGCG were found to be diminished by the pharmacological inhibition of the ERK1/2 and PI3K/AKT signaling pathways. plos.org In certain cancer models, the inhibitory effects of EGCG on cell proliferation and metastasis were enhanced when combined with an ERK inhibitor. nih.gov Conversely, some studies have shown that EGCG can activate the ERK1/2 pathway, which in turn contributes to the downregulation of hepatocyte nuclear factor 4α (HNF4α), a key factor in HBV gene expression and replication. nih.gov This highlights the context-dependent nature of EGCG's interaction with the ERK1/2 pathway. The addition of the palmitate group to EGCG may influence its ability to cross cellular membranes and interact with upstream regulators of the ERK1/2 pathway, potentially altering its modulatory effects.
NF-κB Pathway Inhibition
The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism underlying the anti-inflammatory effects of EGCG. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation by agents like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.govnih.gov
EGCG has been shown to suppress the activation of the NF-κB pathway in various cell types. nih.gov It can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov This leads to a reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines and matrix metalloproteinases. nih.gov Some research suggests that galloylated catechins like EGCG may inhibit the NF-κB signaling cascade by blocking the upstream TLR4/CD14 signaling pathway. mdpi.com While direct studies on this compound are not widely available, its anti-inflammatory properties suggest a potential role in modulating the NF-κB pathway, possibly with enhanced cellular uptake due to its lipophilic nature.
STAT3 Signaling Interference
Specific research on a mono-palmitate derivative of EGCG, referred to as EGCG-mono-palmitate (EGCG-MP), has shed light on its interaction with the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov EGCG-MP has been shown to effectively activate the Src homology 2 domain-containing tyrosine phosphatase-1 (SHP-1). nih.gov The activation of SHP-1 leads to a reduction in the phosphorylated levels of BCR-ABL and STAT3 in human chronic myeloid leukemia (CML) cells. nih.gov This interference with STAT3 phosphorylation is a critical mechanism, as STAT3 is an oncogene that promotes cell survival, proliferation, and motility. nih.gov
The parent compound, EGCG, has also been demonstrated to inhibit the STAT3 signaling pathway by directly interacting with the STAT3 SH2 domain, which is crucial for its activation. nih.gov In high-fat diet-induced obese mice, EGCG was found to decrease the elevated protein expression of p-JAK2 and its downstream factor p-STAT3, indicating a regulatory role in the JAK2/STAT3 signaling pathway. mdpi.com The findings with EGCG-MP suggest that acylation with palmitate can result in a highly active derivative for targeting the STAT3 pathway. nih.gov
| Compound | Target | Effect | Cell/Model System |
| EGCG-mono-palmitate (EGCG-MP) | SHP-1 | Activation | Human chronic myeloid leukemia (CML) cells |
| EGCG-mono-palmitate (EGCG-MP) | p-STAT3 | Reduction | Human chronic myeloid leukemia (CML) cells |
| EGCG | STAT3 SH2 domain | Direct interaction, interruption of peptide binding | In vitro |
| EGCG | p-JAK2, p-STAT3 | Decreased expression | Hypothalamus of high-fat diet-induced obese mice |
Matrix Metalloproteinase (MMP-9) Downregulation
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for physiological and pathological processes, including tumor invasion and metastasis. EGCG has been shown to downregulate the expression and activity of MMP-9 in various cancer cell models. nih.gov This downregulation can occur through the modulation of upstream signaling pathways, such as NF-κB and ERK. nih.gov For instance, EGCG has been found to reduce the nuclear localization of NF-κB, which in turn suppresses the transcription of the MMP-9 gene. nih.gov In some studies, the inhibitory effect of EGCG on MMP-9 was associated with a reduction in ERK phosphorylation. nih.gov
Furthermore, EGCG has been observed to directly inhibit the activity of MMP-9. nih.govresearchgate.net In the context of cerebral ischemia, EGCG treatment reduced the ischemia-induced upregulation of the active form of MMP-9. nih.gov The interaction of EGCG with the 67-kDa laminin (B1169045) receptor (67LR) has also been implicated in the suppression of MMP-9 expression. karger.comkarger.com Given the established role of EGCG in MMP-9 regulation, it is plausible that this compound may also exert similar inhibitory effects, potentially with altered pharmacokinetics.
| Compound | Effect on MMP-9 | Upstream Modulator(s) | Cell/Model System |
| EGCG | Downregulation of expression and activity | NF-κB, ERK | Various cancer cell lines |
| EGCG | Reduced activity | Direct inhibition | Post-ischemic brain tissue |
| EGCG | Suppression of expression | 67-kDa laminin receptor | Macrophages |
AMP-activated Protein Kinase (AMPK) Pathway Activation
The AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status, and its activation is involved in various metabolic processes. nih.govnih.gov Studies on synthetic analogs of EGCG have demonstrated their potency as AMPK activators, even more so than EGCG itself. nih.govnih.gov Activation of the AMPK pathway by these EGCG analogs has been linked to the inhibition of cell proliferation and the downregulation of the mTOR pathway in breast cancer cells. nih.govnih.gov
EGCG has also been shown to activate the AMPK pathway in hepatocytes, leading to the regulation of lipid metabolism. frontiersin.orgmdpi.com This activation can inhibit the expression of genes related to fatty acid synthesis. frontiersin.org In skeletal muscle, EGCG-induced translocation of GLUT4 is partially dependent on the activation of the AMPK pathway. rsc.org The structural modifications in EGCG analogs, which could include acylation similar to that in this compound, appear to be a promising strategy for developing potent AMPK activators. nih.govnih.gov
| Compound/Analog | Effect on AMPK Pathway | Downstream Consequences | Cell/Model System |
| Synthetic EGCG analogs | Potent activation | Inhibition of cell proliferation, downregulation of mTOR pathway | Human breast cancer cells |
| EGCG | Activation | Regulation of lipid metabolism | Hepatocytes |
| EGCG | Activation | GLUT4 translocation | Skeletal muscle cells |
Inhibitor of DNA Binding 2 (ID2) Modulation
Research into the direct effects of this compound on the Inhibitor of DNA Binding 2 (ID2) is still an emerging field. However, studies on the parent compound, EGCG, provide significant insights into the potential mechanisms. ID2 is a member of the helix-loop-helix (HLH) family of proteins that act as dominant-negative regulators of basic HLH transcription factors. It plays a crucial role in cell cycle progression and is often overexpressed in various cancers.
A key study on the androgen-independent prostate cancer cell line, Du145, demonstrated that EGCG treatment leads to a significant downregulation of ID2. nih.govnih.gov This reduction in ID2 expression was found to be a critical factor in the signaling pathway leading to EGCG-induced apoptosis in these cancer cells. nih.govnih.gov When ID2 expression was artificially restored in the presence of EGCG, there was a notable decrease in apoptosis and an increase in cell survival. nih.govnih.gov Conversely, the specific knockdown of ID2 using a morpholino oligonucleotide mimicked the apoptotic effects of EGCG, albeit to a milder extent. nih.govnih.gov These findings strongly suggest that the modulation of ID2 is a key mechanism through which EGCG exerts its anti-cancer effects. While this research was conducted with EGCG, the increased lipophilicity of EGCG-4'-P could potentially enhance its cellular uptake and interaction with intracellular targets, thereby influencing pathways involving ID2.
Table 1: Research Findings on EGCG and ID2 Modulation
| Cell Line | Treatment | Key Findings | Reference(s) |
|---|---|---|---|
| Du145 (Prostate Cancer) | EGCG | Downregulation of ID2 expression. | nih.govnih.gov |
| Du145 (Prostate Cancer) | EGCG + Forced ID2 expression | Reduced apoptosis and increased cell survival. | nih.govnih.gov |
Inducement of Cellular Events (e.g., Apoptosis, Autophagy)
This compound has been shown to be a potent inducer of programmed cell death, primarily through the pathways of apoptosis and autophagy. The lipophilic nature of EGCG-4'-P is thought to enhance its ability to interact with cellular membranes and trigger these events.
Apoptosis: Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Studies have indicated that EGCG and its derivatives can trigger apoptosis in various cancer cell lines. The downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins are common mechanisms observed. For instance, research has shown that EGCG can induce apoptosis in prostate cancer cells. nih.gov
Autophagy: Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. It can act as a survival mechanism under stress, but can also lead to cell death. The interplay between EGCG and autophagy is complex. In some contexts, EGCG has been found to stimulate autophagy, which may contribute to its beneficial effects. For example, in vascular endothelial cells, EGCG was shown to stimulate autophagy, which played a role in reducing lipid accumulation. nih.gov The combination of EGCG and palmitate was observed to increase the co-localization of lipid droplets with autophagosomes and lysosomes, suggesting that EGCG facilitates the clearance of lipids through autophagy. nih.gov This process, termed lipophagy, is crucial for cellular lipid metabolism.
Table 2: Cellular Events Induced by EGCG and its Derivatives
| Cellular Event | Cell/Tissue Type | Compound | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Apoptosis | Prostate Cancer Cells | EGCG | Induction of programmed cell death. | nih.gov |
| Autophagy (Lipophagy) | Vascular Endothelial Cells | EGCG and Palmitate | Stimulation of autophagic flux and reduction of lipid accumulation. | nih.gov |
Interaction with Cellular Membranes and Lipophilic Environments
The addition of a palmitate chain to the EGCG molecule significantly increases its lipophilicity. This enhanced lipophilic character is a key determinant of its biological activity, as it governs how the molecule interacts with cellular membranes and other lipid-rich environments.
The plasma membrane is a primary site of action for many bioactive molecules. The increased lipophilicity of EGCG-4'-P facilitates its partitioning into the lipid bilayer of cellular membranes. This insertion can alter the physical properties of the membrane, such as fluidity and thickness, which in turn can affect the function of membrane-embedded proteins like receptors and ion channels.
Furthermore, the interaction of EGCG-4'-P with lipophilic environments extends to intracellular lipid droplets. As observed in vascular endothelial cells, EGCG can influence the fate of these lipid stores by promoting their breakdown through autophagy. nih.gov The palmitate moiety of EGCG-4'-P may enhance its localization to these lipid-rich structures, thereby potentiating its effects on lipid metabolism. In HepG2 liver cells, EGCG was shown to attenuate palmitate-induced insulin (B600854) resistance by reducing the expression of key enzymes involved in gluconeogenesis, highlighting its role in metabolic regulation within a lipophilic context. nih.gov A study on the synthesis of EGCG 4'-palmitate confirmed its identity and noted that lipophilic EGCG derivatives are considered generally recognized as safe (GRAS) by the US FDA. nih.gov
Table 3: Interactions of EGCG and its Derivatives with Lipophilic Environments
| Interaction | System | Compound | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Lipid Droplet Metabolism | Vascular Endothelial Cells | EGCG and Palmitate | Facilitated degradation of lipid droplets via lipophagy. | nih.gov |
| Insulin Resistance | HepG2 Cells | EGCG and Palmitate | Reduction of gluconeogenic enzyme expression. | nih.gov |
Structure Activity Relationship Sar Studies of Epigallocatechin Gallate 4 Palmitate Analogs
Influence of Acyl Chain Length and Position of Esterification on Bioactivity
The bioactivity of Epigallocatechin gallate (EGCG) esters is significantly modulated by the length of the attached acyl chain and the specific hydroxyl group on the EGCG molecule where esterification occurs. These structural modifications primarily alter the lipophilicity of the parent EGCG molecule, which in turn affects its interaction with biological systems. isnff-jfb.comnih.gov
Studies involving the acylation of EGCG with fatty acids of varying chain lengths—from short-chain acetyl groups (C2) to long-chain stearoyl (C18) and docosahexaenoyl (DHA, C22:6) groups—demonstrate a clear trend. isnff-jfb.comresearchgate.net As the length of the acyl chain increases, the lipophilicity of the resulting EGCG ester is enhanced. isnff-jfb.comisnff-jfb.com This increased lipophilicity is crucial as it can improve the molecule's ability to traverse cellular membranes, a limitation of the highly hydrophilic parent EGCG. nih.gov
The impact of acyl chain length on antioxidant activity, however, is more complex. In some systems, the antioxidant capacity increases with chain length up to a certain point before declining. For instance, in the inhibition of LDL cholesterol peroxidation, EGCG derivatives showed improved activity with increasing chain length up to EGCG-C12, after which the activity decreased with further elongation. isnff-jfb.com This phenomenon, often termed the "cut-off effect," suggests an optimal balance between lipophilicity and steric hindrance for maximal activity. nih.gov While a direct linear relationship between chain length and antioxidant activity is not always observed, lipophilized derivatives generally show improved antioxidant properties compared to EGCG. researchgate.netisnff-jfb.com
The position of esterification is also a critical determinant of bioactivity. Research indicates that the hydroxyl groups on the B ring of EGCG are more chemically reactive. nih.gov Consequently, synthesis methods often result in the selective acylation at the 4'-position on the B ring, yielding compounds like 4'-O-palmitoyl EGCG. nih.govresearchgate.netmdpi.com This regioselectivity is significant because the biological functions of EGCG are tied to its specific structural motifs, and blocking certain hydroxyl groups while leaving others free can fine-tune its therapeutic effects.
Table 1: Effect of Acyl Chain Length on EGCG Ester Properties This table is a representative summary based on findings from multiple studies and illustrates general trends.
| EGCG Ester Derivative | Acyl Chain Length | Relative Lipophilicity | General Antioxidant Trend |
|---|---|---|---|
| EGCG-Acetate | C2 | Low | Moderate |
| EGCG-Caproylate | C6 | Medium | Increased |
| EGCG-Caprylate | C8 | Medium-High | Increased |
| EGCG-Laurate | C12 | High | Often Peaks |
| EGCG-Palmitate | C16 | Very High | May Decrease (Cut-off effect) |
| EGCG-Stearate | C18 | Very High | May Decrease (Cut-off effect) |
Regioisomeric Effects on Biological Potency and Selectivity
The specific placement of the acyl chain on the EGCG scaffold, creating different regioisomers, has a profound effect on the resulting molecule's biological potency and selectivity. The EGCG molecule possesses eight hydroxyl groups, offering multiple potential sites for esterification. However, due to differences in chemical reactivity, acylation does not occur randomly. The hydroxyls on the B ring have been reported to be more reactive, leading to preferential synthesis of specific isomers. nih.gov
A prime example is the synthesis of EGCG palmitate, where the product is often identified specifically as 4'-O-palmitoyl EGCG. nih.govresearchgate.netnih.govmdpi.com This indicates a high degree of regioselectivity in the acylation reaction, favoring the 4'-position. This selectivity is crucial because the biological activity of catechins is highly dependent on their three-dimensional structure and the availability of specific functional groups to interact with biological targets.
The functional consequences of this regioselectivity are significant. For instance, studies on 4"-alkyl ether lipophilic derivatives of EGCG (4″-C14 EGCG and 4″-C16 EGCG) demonstrated marked inhibition of protein S-palmitoylation. nih.gov In silico analysis supported these findings, revealing that these derivatives have a promising binding affinity with key amino acid residues within the hydrophobic cleft of the DHHC20 enzyme, a protein acyltransferase. nih.gov This suggests that modifying a specific region of the EGCG molecule—in this case, the D ring galloyl moiety—can create derivatives that potently and selectively target specific cellular enzymes and pathways. By directing the modification to a particular position, it is possible to develop analogs with novel or enhanced biological activities that differ from those of the parent compound or other regioisomers.
Phenolic Hydroxyl Group Contribution to Activity
The biological activities of EGCG, particularly its potent antioxidant effects, are intrinsically linked to its phenolic hydroxyl structure. nih.govnih.gov The EGCG molecule has eight hydroxyl (-OH) groups distributed across its A, B, and D rings, which can donate hydrogen atoms to neutralize free radicals, thereby inhibiting oxidative processes. nih.govnih.gov The galloyl moiety (D ring) and the tri-hydroxyl arrangement on the B ring are considered especially important for its superior antioxidant capacity compared to other catechins. nih.govmdpi.com
Esterification, the process used to create EGCG 4'-palmitate, involves the conversion of one of these critical hydroxyl groups into an ester linkage. This modification inherently reduces the number of available phenolic hydroxyl groups. nih.gov Theoretically, this reduction could diminish the intrinsic antioxidant activity of the molecule, as there is one less group available for hydrogen donation. nih.gov
However, the structure-activity relationship is not solely dependent on the number of hydroxyl groups. The introduction of a lipophilic acyl chain, such as palmitate, enhances the molecule's fat solubility, which can increase its affinity for and incorporation into lipid-rich environments like cell membranes and low-density lipoproteins (LDL). isnff-jfb.comnih.gov This improved localization can lead to enhanced protective effects within these specific systems, even with a reduced number of hydroxyl groups. For example, EGCG derivatives have shown significantly higher inhibition of LDL cholesterol peroxidation compared to the parent EGCG molecule, which is attributed to their greater lipophilicity. isnff-jfb.com
Design and Synthesis of Novel Epigallocatechin Gallate Analogs for SAR
The design and synthesis of novel EGCG analogs are driven by the need to overcome the inherent limitations of the natural compound, such as its poor stability and low bioavailability, and to explore new therapeutic activities. nih.govnih.gov Structure-activity relationship (SAR) studies guide this process, allowing for the rational design of molecules with improved properties. ku.edunih.gov Both chemical and enzymatic methods are employed to create these derivatives.
Chemical Synthesis: Chemical synthesis provides a versatile route for producing EGCG esters. A common method involves the reaction of EGCG with an acyl chloride, such as palmitoyl (B13399708) chloride, in the presence of a base catalyst. nih.govmdpi.com The choice of solvent and base is critical for optimizing the reaction yield and regioselectivity. For example, using acetone (B3395972) as a solvent and sodium acetate (B1210297) as a catalyst has been shown to produce 4'-O-palmitoyl-EGCG with a high yield of 90.6%. nih.govresearchgate.netnih.gov Other bases like sodium bicarbonate have also been used. mdpi.com These methods allow for the production of specific EGCG esters for SAR evaluation.
Enzymatic Synthesis: Enzymatic methods offer a greener alternative, often providing high regioselectivity under milder reaction conditions. Lipases are commonly used to catalyze the esterification between EGCG and an acyl donor. nih.gov The choice of acyl donor can influence the reaction's efficiency; vinyl esters are often preferred because the vinyl alcohol by-product is easily removed, driving the reaction toward product formation. nih.gov
Design of Novel Analogs: The design of novel analogs extends beyond simple esterification. The goal is to create molecules with enhanced stability, better bioavailability, or novel mechanisms of action. nih.govmdpi.com
Prodrugs: One strategy is the creation of prodrugs, such as the octaacetate of EGCG (Pro-EGCG). This fully acetylated version is more stable in physiological solutions and can be converted back to EGCG inside cells by cellular esterases. nih.gov
Structural Simplification and Linkage Modification: To improve metabolic stability, novel analogs have been designed by making significant structural changes. This includes removing entire sections of the molecule, like the B-ring, to reduce polarity and increase lipophilicity. mdpi.com In other designs, the chemically unstable ester linkage between the C and D rings of EGCG has been replaced with a more robust amide functionality. mdpi.com
Hybrid Molecules: Another innovative approach involves creating hybrid compounds. For example, novel EGCG-phloroglucinol hybrids have been synthesized, demonstrating improved anti-adipogenic potencies compared to the parent molecules. jst.go.jp
These synthetic and design efforts are essential for building comprehensive SAR models and developing EGCG-based compounds with superior therapeutic potential. ku.edubohrium.com
Table 2: Summary of Synthesis and Design Strategies for EGCG Analogs
| Strategy | Method/Example | Rationale/Goal |
|---|---|---|
| Chemical Esterification | EGCG + Palmitoyl Chloride + Sodium Acetate in Acetone | Produce specific lipophilic esters (e.g., 4'-O-palmitoyl EGCG) for SAR studies. nih.govmdpi.com |
| Enzymatic Esterification | EGCG + Vinyl Ester + Lipase (B570770) | Achieve high regioselectivity under mild conditions; a "green chemistry" approach. nih.gov |
| Prodrug Design | Octaacetate of EGCG (Pro-EGCG) | Improve physiological stability and intracellular delivery of EGCG. nih.gov |
| Scaffold Modification | Removal of B-ring; replacement of ester with amide linkage | Increase metabolic stability and lipophilicity. mdpi.com |
| Molecular Hybridization | EGCG-phloroglucinol hybrids | Create novel chemical entities with potentially synergistic or enhanced bioactivities. jst.go.jp |
Advanced Delivery Systems for Epigallocatechin Gallate 4 Palmitate in Research Applications
Nanoparticle-Based Delivery Approaches
Nanoparticle technology offers a promising way to improve the physicochemical stability and pharmacokinetic profiles of compounds like EGCG and its derivatives. nih.gov By encapsulating or conjugating the active molecule, nanocarriers can protect it from premature degradation, control its release, and improve its transport to target sites. nih.govnih.gov
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer approved by the U.S. Food and Drug Administration (FDA) for clinical use, making it a popular choice for developing drug delivery systems. mdpi.comnih.gov While research on PLGA nanoparticles for EGCG is extensive, studies involving its lipophilic derivatives are emerging.
In one study, a lipid-functionalized EGCG derivative, EGCG-C18 stearate, was integrated into a PLGA nanoparticle matrix using a self-assembly method. nih.govacs.org The hydrophobicity of the EGCG derivative was key to its incorporation. The fabrication of these nanoparticles was achieved using two different stabilizers: poly(vinyl alcohol) (PVA), a synthetic polymer, and 2-distearoyl-sn-glycero-3-phosphoethanolamine-poly(ethylene glycol) (DSPE-PEG2000), a lipidic stabilizer. nih.govacs.org The use of the lipid stabilizer DSPE-PEG2000 was found to offer several advantages for creating an optimal polyphenol-based PLGA nanoantioxidant. nih.gov The study found that the particle size was influenced by the ratio of the EGCG derivative to the PLGA polymer. acs.org
| Nanoparticle Composition | Stabilizer | Average Particle Diameter (nm) | Key Finding | Source |
| EGCG-C18 / PLGA | PVA | ~300 (at 1:2 ratio) | Particle size was dose-dependent; higher ratios led to some aggregation. | acs.org |
| EGCG-C18 / PLGA | DSPE-PEG2000 | Not specified | Showed advantages for developing an optimal polyphenol-based nanoantioxidant. | nih.gov |
This table presents findings on EGCG-C18 stearate, a long-chain fatty acid ester of EGCG, as a proxy for EGCG-palmitate.
Given the lipophilic nature of EGCG-palmitate, lipid-based nanocarriers are a particularly relevant delivery strategy. These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are made from physiological lipids and are well-suited for oral administration. nih.govnih.gov Research on encapsulating the parent compound, EGCG, has shown high efficiency. For instance, SLNs and NLCs developed for EGCG demonstrated encapsulation efficiencies of 83% and 90%, respectively. nih.gov Such systems protect the catechin (B1668976) from degradation in digestive fluids, making it more available for intestinal absorption. nih.gov
Lipid-polymer hybrid nanoparticles (LPHNPs) are a next-generation platform that combines the advantages of both polymeric nanoparticles and liposomes into a single core-shell structure. nih.govdovepress.comcancer.gov This structure typically consists of a polymer core that encapsulates a drug, surrounded by a lipid layer. dovepress.comcancer.gov The lipid shell enhances biocompatibility and stability, while the polymer core allows for sustained drug release. nih.gov
A study on lipid-gelatin-EGCG hybrid nanoparticles (LGE-N) demonstrated a high encapsulation efficiency of 92.30% and a drug loading capacity of 11.09%. nih.gov These hybrid particles, formed in a single step, showed controlled drug release and enhanced antitumor efficacy in a mouse model compared to a simple EGCG solution. nih.gov The inherent properties of LPHNPs make them an excellent theoretical platform for delivering amphipathic molecules like EGCG-palmitate.
| Nanocarrier Type | Encapsulated Compound | Particle Diameter (nm) | Encapsulation Efficiency (EE) | Drug Loading (LC) | Source |
| Solid Lipid Nanoparticles (SLN) | EGCG | ~300-400 | 83% | 4.3% | nih.gov |
| Nanostructured Lipid Carriers (NLC) | EGCG | ~300-400 | 90% | 4.6% | nih.gov |
| Lipid-Gelatin Hybrid (LGE-N) | EGCG | Not specified | 92.30% | 11.09% | nih.gov |
This table shows data for EGCG encapsulation, which serves as a baseline for developing systems for its palmitate derivative.
Gold nanoparticles (AuNPs) are inorganic, biocompatible nanovehicles that can be conjugated with biomolecules to enhance their therapeutic effects. nih.gov Their high surface area and ease of conjugation make them suitable for drug delivery. nih.govmdpi.com Several studies have explored AuNPs for delivering EGCG. In one approach, AuNPs were synthesized by reducing a gold salt with chitosan, and EGCG was then conjugated to these particles. nih.gov Another method involved functionalizing AuNPs with cysteamine (B1669678) to facilitate EGCG binding. nih.gov Both nano-conjugates showed significantly enhanced cell growth inhibition in pancreatic cancer cells compared to free EGCG. nih.govmdpi.com
In a different method, EGCG itself was used as the reducing agent to synthesize EGCG-gold nanoparticles (E-GNPs), resulting in a synergistic anticancer effect between the gold and the EGCG. nih.gov The enhanced efficacy of these nanosystems is attributed to the protection of EGCG from metabolic degradation and potentially increased cellular uptake. nih.gov While this research has focused on EGCG, these methods provide a foundation for developing AuNP-based carriers for EGCG-palmitate.
Natural polymers, particularly proteins, are attractive materials for nanoparticle formulation due to their biocompatibility and biodegradability. nih.gov Gelatin, a derivative of collagen, has been used to create self-assembling nanoparticles for EGCG delivery. researchgate.nettmu.edu.tw In one study, biodegradable gelatin/EGCG nanoparticles (GE NPs) were synthesized with a spherical shape and an average diameter of 112 nm. researchgate.nettmu.edu.tw These protein-based nanoparticles were shown to be non-toxic to human dermal fibroblast cells and were readily taken up by them. researchgate.net
Another approach utilized a combination of type-A gelatin and poly-γ-glutamic acid (γ-PGA) to form nanoparticles that enhanced the stability and bioavailability of EGCG. researchgate.net These nanoparticles had a particle size of approximately 155 nm and demonstrated the ability to protect EGCG in simulated gastric fluid while releasing it in intestinal fluid. researchgate.net The amount of EGCG transported across a Caco-2 cell monolayer was three times higher with these nanoparticles compared to free EGCG. researchgate.net
| Nanoparticle Composition | Encapsulated Compound | Average Particle Diameter (nm) | Zeta Potential (mV) | Key Finding | Source |
| Gelatin/EGCG (GE NPs) | EGCG | 112 | ~ +23 | Demonstrated high intracellular uptake in fibroblast cells. | researchgate.nettmu.edu.tw |
| Gelatin/γ-PGA/EGCG | EGCG | 155.1 | -23.9 | Enhanced transport across Caco-2 cell monolayers by 3-fold. | researchgate.net |
This table presents data for EGCG encapsulation in protein-based systems.
A novel approach has been developed specifically for the amphipathic compound EGCG-mono-palmitate (also referred to as EC16m). nih.gov This "facilitated self-assembling" method generates nanoparticles without the need for encapsulation or association with metals or other polymers. nih.gov This proprietary technique results in an aqueous suspension of EGCG-palmitate nanoparticles. nih.gov
These self-assembled nanoparticles are distinct from other engineered nanoparticle types. nih.gov The particle density in one formulation was reported to be 6.5 billion particles/mL. nih.gov The amphipathic nature of EGCG-palmitate is critical to this self-assembly process and is believed to contribute to its increased bioavailability and biological activity. nih.gov
| Nanoparticle Formulation | Active Compound | Median Particle Size (nm) | Method | Source |
| FD Nanoformulation | EGCG-mono-palmitate (EC16m) | 257 | Facilitated Self-Assembly | nih.gov |
Strategies for Enhanced Cellular Uptake and Target Specificity
A primary goal of using nanocarriers is to improve the delivery of the active compound into cells and, where possible, to direct it specifically to target tissues. researchgate.netresearchgate.net
Nanoformulations can enhance cellular uptake through various mechanisms. The small size and surface properties of nanoparticles can facilitate their entry into cells, often through endocytosis. researchgate.netmdpi.com For example, gelatin-based EGCG nanoparticles were observed to be highly accumulated within cells, and gelatin/γ-PGA nanoparticles were found to increase EGCG transport through both paracellular pathways and endocytosis. researchgate.netresearchgate.net The positive surface charge on some nanoparticles can promote binding to the negatively charged cell surface, further aiding uptake. researchgate.net By protecting their cargo and facilitating entry, nanocarriers can significantly increase the intracellular concentration and therapeutic efficacy of the compound. nih.govnih.gov
Target specificity can be achieved through passive or active targeting. Passive targeting relies on the tendency of nanoparticles of a certain size to accumulate in tumor tissues due to leaky vasculature, a phenomenon known as the enhanced permeability and retention (EPR) effect. mdpi.com
Active targeting involves modifying the nanoparticle surface with ligands that bind to specific receptors overexpressed on target cells. nih.gov A remarkable finding is that EGCG itself can act as a targeting agent. researchgate.net It has a specific affinity for the 67-kDa laminin (B1169045) receptor, which is often overexpressed on the surface of cancer cells. researchgate.net This inherent targeting ability can be exploited when designing EGCG- or EGCG-palmitate-based nanoparticles. Additionally, nanocarriers can be functionalized with other targeting moieties, such as folic acid or specific antibodies, to further direct them to cancer cells that overexpress the corresponding receptors. nih.govfrontiersin.org
Innovative Administration Routes in Preclinical Models (e.g., Nose-to-Brain Delivery)
The exploration of novel administration routes for therapeutic compounds is critical for enhancing bioavailability and targeting specific tissues, thereby bypassing systemic degradation. For Epigallocatechin gallate 4'-palmitate (EGCG-palmitate), a lipid-soluble derivative of EGCG, nose-to-brain (NTB) delivery has emerged as a significant area of preclinical research. This route is particularly promising for addressing neurological conditions due to its potential to deliver therapeutics directly to the central nervous system (CNS). nih.gov
The rationale for using the nasal route for EGCG-palmitate hinges on its lipophilicity. Unlike its water-soluble parent compound, EGCG, the lipid-soluble nature of EGCG-palmitate is thought to enhance its ability to traverse the nasal neuroepithelium and enter the CNS. nih.govpreprints.org This direct pathway circumvents the blood-brain barrier, a major obstacle for many neurotherapeutics. researchgate.net Research has focused on developing saline-based nanoformulations of EGCG-palmitate for intranasal application. nih.govbiomedres.us These formulations are investigated for their potential to manage the neurological symptoms associated with conditions like Long COVID, where persistent viral presence in the olfactory epithelium may lead to CNS inflammation. nih.govresearchgate.netresearchgate.net
Preclinical studies have demonstrated the feasibility of this approach. For instance, nanoformulations containing EGCG-palmitate have been shown to possess potent antiviral activity against human coronaviruses in vitro. nih.govresearchgate.net A saline-based nanoformulation with 0.1% w/v EGCG-palmitate was found to inactivate 99.9999% of β-coronavirus OC43 within one minute of direct contact. nih.gov Furthermore, when applied to infected human nasal epithelial cells, a formulation of the mono-palmitate form (EGCG-4′ mono-palmitate) inhibited viral replication by 99% after a 10-minute incubation. nih.gov The design of these delivery systems aims to ensure compatibility with the nasal environment, with studies showing that certain mucoadhesive nanoformulations have safety profiles comparable to standard saline solutions. researchgate.net
The potential mechanism involves the nanoparticles being delivered via nasal spray, with a single spray delivering a high concentration of particles to the olfactory mucosa. nih.gov It is hypothesized that from the mucosa, the nanoparticles can enter the CNS, where the active compound is released to exert its anti-inflammatory, antioxidant, and neuroprotective effects. preprints.orgnih.gov
Table 1: Research Findings on Nose-to-Brain Delivery of EGCG-Palmitate Formulations
| Formulation Type | Preclinical Model/Target | Key Findings | Reference |
|---|---|---|---|
| Saline-based nanoformulation (0.1% w/v EC16) | In vitro (Human Coronavirus OC43) | Inactivated 99.9999% of the virus on direct contact within 1 minute. | nih.gov |
| Nanoformulation (EGCG-4′ mono-palmitate) | In vitro (Infected Human Nasal Primary Epithelial Cells) | Inhibited OC43 viral replication by 99% after a 10-minute incubation. | nih.gov |
| Glycerol-based nanoformulations (EC16, EC16m) | In vitro (Human Coronavirus) | Possess antiviral activities, indicating potential for nasal delivery to inactivate SARS-CoV-2 in the olfactory epithelium. | nih.gov |
| Saline-based mucoadhesive nanoformulations | In vitro (Human Coronavirus OC43) | A 5-minute contact resulted in 99.9% inactivation of the virus; formulations showed mucociliary safety comparable to saline. | researchgate.net |
| "Facilitated self-assembled" nanoparticles (EC16m) | Theoretical (Nasal Spray Delivery) | A single 0.07 mL spray can deliver approximately 455 million nanoparticles to the nasal cavity. | nih.gov |
Stability and Release Kinetics within Delivery Systems
A primary motivation for the development of EGCG-palmitate is to overcome the inherent instability of its parent compound, EGCG. biomedres.usnih.gov EGCG is susceptible to rapid auto-oxidation and degradation under various ambient conditions, which limits its bioavailability and therapeutic efficacy. biomedres.usnih.gov The esterification of EGCG with palmitic acid to form 4'-O-palmitoyl EGCG results in a derivative with significantly superior stability. nih.gov
Studies have confirmed that EGCG-palmitate is more stable and long-lasting compared to EGCG. preprints.org This enhanced stability is a critical attribute for its formulation into effective delivery systems. nih.gov Encapsulation within nanoparticles further augments this stability. For example, EGCG-palmitate nanoparticles formulated in an aqueous nanosuspension have demonstrated notable stability in simulated gastric acid (pH 2). biomedres.us After a 60-minute incubation at 37°C, the particle size and Zeta Potential of the nanosuspension remained consistent, although the total number of particles decreased by about 50%. biomedres.us This suggests a degree of resilience in harsh acidic environments.
The design of the delivery vehicle is crucial for both stability and release kinetics. Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), have been shown to protect the encapsulated compound and provide for its sustained release. nih.gov While much of the literature focuses on EGCG, the principles apply to its lipid-soluble derivatives. For EGCG, SLNs were found to increase its stability in serum and physiological conditions and facilitate a sustained release at a pH of 5. nih.gov Similarly, dual-drug loaded PEGylated PLGA nanoparticles have been shown to increase the stability of EGCG. researchgate.net Pharmacokinetic studies in mice demonstrated that while initial plasma and brain concentrations were similar between free EGCG and a nanoparticle formulation, the long-term concentrations (5–25 hours) were approximately five times higher with the nanoparticles, indicating a sustained release profile. researchgate.net
The amphipathic nature of EGCG-mono-palmitate is considered an advantage for its formulation into "facilitated self-assembled" nanoparticles. nih.gov This characteristic is believed to not only enhance antiviral activity but also improve bioavailability by facilitating transport to target tissues. nih.gov Once at the target site, such as within a cell, EGCG-palmitate is thought to be hydrolyzed, releasing the free EGCG to exert its biological effects. preprints.org
Table 2: Stability and Release Characteristics of EGCG-Palmitate in Delivery Systems
| Delivery System / Condition | Compound | Key Findings on Stability & Release | Reference |
|---|---|---|---|
| Various conditions (unspecified) | 4'-O-palmitoyl EGCG (PEGCG) | Stability was proven to be significantly superior to that of unmodified EGCG. | nih.gov |
| Aqueous Nanosuspension | EGCG-palmitate (EC16) nanoparticles | Particle size and Zeta Potential remained consistent after 60 min in simulated gastric acid (pH 2); particle count reduced by ~50%. | biomedres.us |
| General Comparison | EGCG-palmitate (EC16) | More stable and long-lasting than EGCG. | preprints.org |
| Dual-drug loaded PEGylated PLGA nanoparticles | EGCG | Formulated nanoparticles showed increased stability. Long-term (5-25h) plasma and brain concentrations were ~5-fold higher than free EGCG, indicating sustained release. | researchgate.net |
| Solid Lipid Nanoparticles (SLN) | EGCG | Increased stability in serum and physiological conditions; provided sustained release at pH 5. | nih.gov |
Future Research Directions and Translational Prospects for Epigallocatechin Gallate 4 Palmitate
Development of Controllable and Environmentally Sustainable Synthesis Methods
The viability of EGCG-4'-palmitate as a therapeutic agent is partly dependent on efficient and scalable synthesis. A novel chemical synthesis approach has been developed that offers high yields. nih.govresearchgate.net This method involves the acylation of EGCG with palmitoyl (B13399708) chloride. nih.gov Researchers have optimized various parameters, including the base, solvent, and molar ratios of the reactants, to achieve a controllable process. nih.govnih.gov
An optimized one-step protocol has been established with a reported yield of 90.6%. nih.govresearchgate.netnih.gov The key conditions for this high-yield synthesis are detailed below.
Table 1: Optimized Reaction Conditions for the Synthesis of EGCG-4'-Palmitate
| Parameter | Optimized Condition |
|---|---|
| Reactants | EGCG, Palmitoyl Chloride, Sodium Acetate (B1210297) |
| Molar Ratio | 1 (EGCG) : 2 (Palmitoyl Chloride) : 2 (Sodium Acetate) |
| Solvent | Acetone (B3395972) |
| Reaction Temperature | 40 °C |
Data sourced from Liu et al., 2021. nih.govnih.gov
While this chemical synthesis method is high-yielding, future research must focus on developing more environmentally sustainable or "green" chemistry approaches. This includes exploring enzymatic synthesis methods, which can offer high selectivity and operate under milder conditions, potentially reducing the use of hazardous reagents and solvents. nih.gov Comparing the environmental impact and cost-effectiveness of these different synthetic routes will be crucial for large-scale production.
Comprehensive Elucidation of Bioactive Mechanisms (In Vivo Preclinical)
EGCG-4'-palmitate's enhanced stability suggests it could be a more effective prodrug than its parent compound. nih.gov Preclinical studies indicate that the palmitate derivative can enter epithelial cells and subsequently be hydrolyzed, releasing free EGCG into the cytoplasm. preprints.org This mechanism of action suggests that many of the known benefits of EGCG could be more efficiently realized using the palmitate form.
In vivo and in vitro findings have begun to map its specific biological activities:
Antidiabetic Potential: EGCG-4'-palmitate has demonstrated significantly better inhibitory activity towards α-amylase and α-glucosidase compared to EGCG, suggesting a potent role in managing glucose metabolism. nih.govnih.gov Molecular docking simulations have been used to confirm these findings. nih.govresearchgate.net
Table 2: Comparative Inhibitory Activity against Carbohydrate-Metabolizing Enzymes
| Compound | α-Amylase Inhibition | α-Glucosidase Inhibition |
|---|---|---|
| EGCG | Baseline | Baseline |
| EGCG-4'-Palmitate | 4.5 times greater than EGCG | 52 times greater than EGCG |
Data sourced from Liu et al., 2021. nih.govnih.gov
Anticancer Effects: The derivative exhibits targeted cytotoxicity. It exerts pro-oxidative effects through the production of hydrogen peroxide, which induces apoptosis and autophagy in cancerous cells. nih.gov Concurrently, it acts as an antioxidant in normal cells, relieving oxidative stress. nih.gov This dual activity highlights its potential as a targeted anticancer agent. nih.gov In preclinical models, an EGCG-palmitate compound was also found to suppress tumor growth in colorectal tumor-bearing mice more effectively than EGCG. nih.gov
Antiviral Activity: Formulations containing an EGCG-palmitate derivative (EC16) have shown potent antiviral activity, inhibiting human β-coronavirus replication by over 99% after a brief application to infected cells. preprints.orgresearchgate.net
Gut Health and Digestion: Studies on porous rice starch complexed with EGCG-4'-palmitate show that the complex can increase the formation of resistant starch, suggesting potential benefits for gut microbiota and providing controlled glucose release. nih.gov
Future preclinical in vivo research should aim to comprehensively map the pharmacokinetics and pharmacodynamics of EGCG-4'-palmitate, tracking its distribution, metabolism, and excretion to fully understand how its lipophilic nature translates to biological activity in a whole-organism context.
Exploration of Synergistic Effects with Other Bioactive Compounds or Agents
The parent compound, EGCG, is known to exhibit synergistic effects when combined with other agents. For instance, studies have shown that EGCG's effects on Plasmodium sporozoites are enhanced when used with the membrane-permeabilizing agent digitonin. nih.gov Similarly, a synergistic antioxidant effect has been observed when EGCG is combined with the flavonoid kaempferol. nih.gov
A critical future research direction is to investigate whether EGCG-4'-palmitate retains or enhances these synergistic capabilities. Its improved stability and potential for increased cellular uptake could make it a superior partner for combination therapies. nih.gov Future studies should explore its synergy with:
Conventional Chemotherapeutics: To determine if it can lower the required dose of toxic chemotherapy drugs and reduce side effects.
Other Nutraceuticals: Combining it with compounds like quercetin (B1663063) or curcumin (B1669340) could lead to more potent antioxidant, anti-inflammatory, or anticancer formulations. nih.gov
Antibiotics: To investigate if it can enhance the efficacy of antibiotics against resistant bacterial strains.
Demonstrating a synergistic effect between the more stable EGCG-4'-palmitate and other bioactive agents could pave the way for novel, multi-targeted therapeutic strategies. nih.gov
Advanced Preclinical Models for Efficacy Evaluation
Initial preclinical work has utilized standard models such as colorectal tumor-bearing mice and various cancer cell lines. nih.govnih.gov To better predict clinical efficacy, future research must employ more advanced and clinically relevant preclinical models. Examples include:
Patient-Derived Xenograft (PDX) Models: These models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, would provide a more accurate assessment of EGCG-4'-palmitate's anticancer efficacy against specific human cancers.
Transgenic Animal Models of Neurodegenerative Disease: Given that EGCG has shown promise in animal models of Alzheimer's disease, testing EGCG-4'-palmitate in established transgenic mouse models of Alzheimer's or Parkinson's disease is a logical next step to evaluate its neuroprotective potential. clinicaltrials.gov
Humanized Gut Microbiota Models: To expand on findings related to gut health, animal models colonized with human gut microbiota could be used to directly assess the impact of EGCG-4'-palmitate on the human microbiome and related metabolic functions. nih.gov
Organ-on-a-Chip Models: Microfluidic cell culture devices that simulate the activities and mechanics of entire organs can be used to study the compound's effects on human tissues like the liver, gut, or skin barrier in a highly controlled in vitro environment.
Utilizing these sophisticated models will generate more robust and translatable data, bridging the gap between preclinical findings and human clinical trials.
Computational and In Silico Modeling for Predictive Research
Computational tools are invaluable for accelerating drug discovery and understanding molecular mechanisms. Molecular docking, a type of in silico modeling, has already been successfully applied to EGCG-4'-palmitate to confirm its strong binding affinity for α-amylase and α-glucosidase, corroborating in vitro results. nih.govnih.gov
Future computational research should expand beyond initial docking studies to build a more comprehensive predictive framework. Key areas for exploration include:
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of EGCG-4'-palmitate over time, predicting its stability and interaction with biological targets like proteins and nucleic acids in a simulated physiological environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a series of related EGCG esters, QSAR models could predict the biological activity of novel derivatives, helping to prioritize the synthesis of the most promising candidates.
Pharmacokinetic (ADME) Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of EGCG-4'-palmitate. This can help anticipate its bioavailability and metabolic fate before undertaking costly and time-consuming animal studies. Software suites like AutoDock have been instrumental in these types of predictive analyses for similar compounds. nih.govforlilab.org
By integrating these computational approaches, researchers can more efficiently screen for potential applications, optimize molecular structures for desired effects, and generate strong hypotheses to guide focused laboratory and preclinical investigations.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of Epigallocatechin gallate 4'-palmitate (EGCG-4'P)?
Methodological Answer:
- Key parameters include molar ratios (e.g., EGCG:palmitoyl chloride:sodium acetate = 1:2:2), solvent selection (acetone for high solubility and reactivity), and temperature control (40°C optimal for acylation efficiency).
- Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and purity validation .
Q. How can researchers assess the stability of EGCG-4'P under varying environmental conditions?
Methodological Answer:
- Conduct accelerated stability studies using thermal stress (e.g., 40–60°C), light exposure (UV/visible light sensitivity), and pH variations.
- Quantify degradation products via HPLC or mass spectrometry. Comparative studies with native EGCG reveal EGCG-4'P’s enhanced stability due to reduced hydroxyl group reactivity .
Q. What safety protocols should be followed when handling EGCG-4'P in laboratory settings?
Methodological Answer:
- Use personal protective equipment (PPE): chemical-resistant gloves, face shields, and lab coats. Avoid inhalation of dust or vapors using fume hoods.
- Store at 2–8°C in light-sensitive, airtight containers. Emergency measures include rinsing exposed skin/eyes with water and avoiding induction of vomiting upon ingestion .
Advanced Research Questions
Q. How should enzyme inhibition assays (e.g., α-amylase/α-glucosidase) be designed to evaluate EGCG-4'P’s antidiabetic activity?
Methodological Answer:
- Use spectrophotometric methods to measure substrate (e.g., starch) hydrolysis inhibition. Optimize enzyme concentrations and incubation times to ensure linear reaction kinetics.
- Validate results with positive controls (e.g., acarbose) and statistical analysis (e.g., IC50 calculations). EGCG-4'P exhibits 4.5- and 52-fold higher inhibition than EGCG, requiring dose-response curve adjustments .
Q. How can contradictory data on EGCG-4'P’s bioactivity across studies be resolved?
Methodological Answer:
- Analyze variables such as enzyme sources (e.g., microbial vs. mammalian α-glucosidase), assay pH, and solvent polarity (e.g., DMSO vs. aqueous buffers).
- Cross-validate findings with orthogonal methods (e.g., molecular docking to confirm binding affinity trends) and replicate experiments under standardized conditions .
Q. What molecular docking strategies are effective for studying EGCG-4'P’s interaction with biological targets?
Methodological Answer:
- Use software like AutoDock Vina to simulate ligand-receptor binding. Parameterize palmitate chain flexibility and prioritize hydrogen bonding/van der Waals interactions.
- Compare docking scores with native EGCG to explain enhanced inhibitory effects (e.g., hydrophobic interactions with α-amylase active sites) .
Q. How can researchers investigate synergistic effects between EGCG-4'P and other polyphenols?
Methodological Answer:
- Design combinatorial assays (e.g., checkerboard synergy tests) to calculate fractional inhibitory concentration indices (FICI).
- Use isobolograms to distinguish additive, synergistic, or antagonistic effects. Include mechanistic studies (e.g., fluorescence quenching) to identify binding site overlaps .
Q. What methodologies are recommended for evaluating EGCG-4'P’s long-term stability in formulation matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
